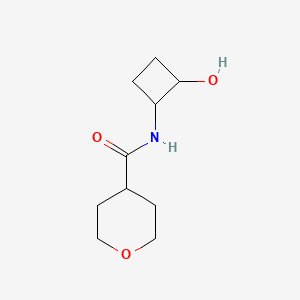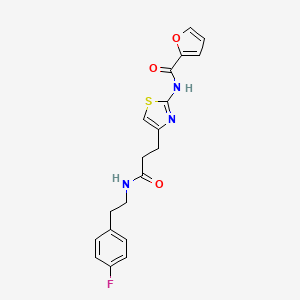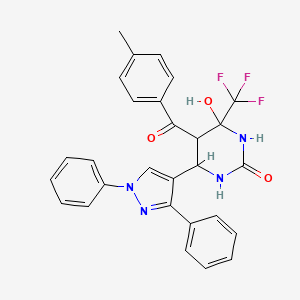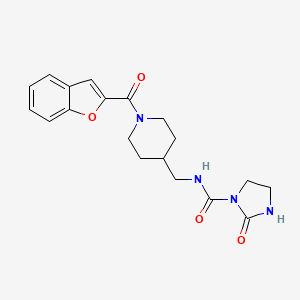
N-(2-hydroxycyclobutyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxycyclobutyl)oxane-4-carboxamide” is a chemical compound that contains a total of 33 atoms. It consists of 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It is a carboxamide derivative, which is a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .
Synthesis Analysis
The synthesis of carboxamide derivatives like “N-(2-hydroxycyclobutyl)oxane-4-carboxamide” often involves the amidation of carboxylic acid substrates. There are several methods for amide bond formation, including catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxycyclobutyl)oxane-4-carboxamide” includes a six-membered ring structure, which is common in many organic compounds . The molecule contains a total of 44 bonds, including 21 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . The amidation of carboxylic acids is a key reaction in the synthesis of carboxamides .Applications De Recherche Scientifique
Oxidative Cyclization of Diamides
The oxidative cyclization of diamides using phenyliodoso acetate demonstrates the potential of carboxamides to afford heterocyclic products through internal attack on initially formed isocyanate. This process highlights the reactivity of N-substituted carboxamides and their applications in synthesizing heterocyclic compounds, which could be related to the chemical behavior of N-(2-hydroxycyclobutyl)oxane-4-carboxamide in similar oxidative conditions (Beckwith & Dyall, 1990).
Synthetic Procedures and Pharmacological Activities
Research on 1,2,4-oxadiazoles, which involve the conversion of cyanide to hydroxyl amine followed by cycloaddition to form ringed structures, shows the significance of carboxamide groups acting as bioisosteres. This suggests a potential methodology for exploring the synthetic versatility and pharmacological relevance of N-(2-hydroxycyclobutyl)oxane-4-carboxamide derivatives (Aggarwal, Goyal, & Kaur, 2020).
N-Heterocyclic Carbenes in Polymer Synthesis
The use of N-heterocyclic carbenes (NHCs) in metal-free polymer synthesis, which can activate key functional groups, such as esters and alcohols, indicates the utility of N-(2-hydroxycyclobutyl)oxane-4-carboxamide in polymer chemistry. This compound could participate in similar organopolymerisation reactions, offering a route to novel polymeric materials (Fèvre, Pinaud, Gnanou, Vignolle, & Taton, 2013).
Amides as Extractants
The synthesis and purification of carboxylic acids amides for use in the nuclear industry, due to their complete incinerability and minimal interference in separation processes, point towards the environmental and industrial applications of N-(2-hydroxycyclobutyl)oxane-4-carboxamide in the extraction and processing of actinides ions (Thiollet & Musikas, 1989).
Electrochemical and Enzymatic Oxidation Studies
Studies on the electrochemical and enzymatic oxidation of compounds like 2,6-diaminopurine offer insights into the oxidation pathways and potential reactivity of N-(2-hydroxycyclobutyl)oxane-4-carboxamide under similar conditions, providing a basis for its use in chemical synthesis and modification processes (Astwood, Lippincott, Deysher, D'Amico, Szurley, & Brajter-toth, 1983).
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-2-1-8(9)11-10(13)7-3-5-14-6-4-7/h7-9,12H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFIMTBXPGEHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)



![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)